molecular formula C21H25N3O3 B5820115 N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide

N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide

Cat. No. B5820115
M. Wt: 367.4 g/mol
InChI Key: GLDWWYNVCGKOOF-UHFFFAOYSA-N
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Description

N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPB belongs to the class of compounds known as benzamides and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide is not fully understood. However, it has been proposed that N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide exerts its biological effects through the modulation of various neurotransmitters such as dopamine, serotonin, and glutamate. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to interact with various receptors such as the D2 dopamine receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been found to reduce pain perception by modulating the activity of nociceptive neurons. Additionally, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been shown to have anticonvulsant effects by modulating the activity of GABAergic neurons.

Advantages and Limitations for Lab Experiments

N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide is also relatively stable and can be stored for extended periods without significant degradation. However, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has some limitations for lab experiments. It has limited solubility in water, which may limit its use in certain assays. Additionally, N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide. One potential direction is to investigate its potential as a treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is to investigate the mechanism of action of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide in more detail. This could involve the use of various molecular and cellular techniques such as gene expression analysis and electrophysiology. Additionally, the development of more potent and selective analogs of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide could also be explored.

Synthesis Methods

The synthesis of N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide involves the reaction of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid with 3-aminopropionyl chloride in the presence of triethylamine. The resulting compound is then treated with benzoyl chloride to yield N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide has also been investigated for its potential as a treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-19-10-6-5-9-18(19)23-13-15-24(16-14-23)20(25)11-12-22-21(26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDWWYNVCGKOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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